

Axl-IN-7 vs. TP-0903 in AML Cell Lines: A Comparative Guide

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Compound of Interest

Compound Name: Axl-IN-7

Cat. No.: B12399295

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Axl inhibitors **Axl-IN-7** and TP-0903, with a focus on their application in Acute Myeloid Leukemia (AML) cell lines. This analysis is based on currently available preclinical data.

Introduction

The Axl receptor tyrosine kinase is a critical player in AML pathogenesis, contributing to proliferation, survival, and resistance to therapy.^[1] Its overexpression is associated with a poor prognosis, making it a compelling therapeutic target.^{[1][2]} Both **Axl-IN-7** and TP-0903 are inhibitors of Axl, but a comprehensive review of the scientific literature reveals a significant disparity in the available preclinical data for these two compounds. While TP-0903 has been extensively characterized in numerous AML-related studies, data on **Axl-IN-7** in a similar context is notably scarce.

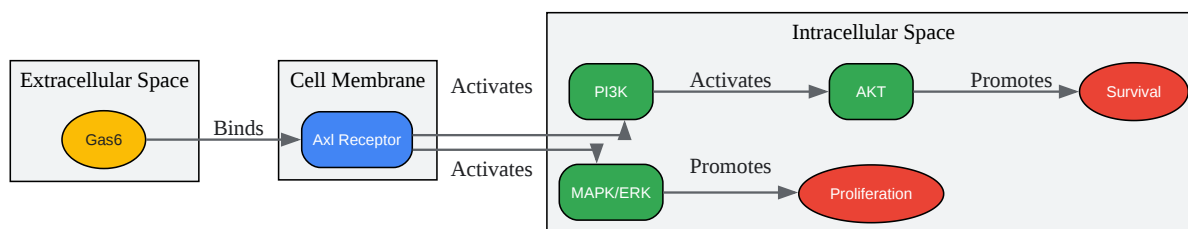
Mechanism of Action and Target Profile

TP-0903 is a multi-kinase inhibitor that was originally developed as an Axl inhibitor.^{[3][4]} However, subsequent studies have revealed its potent activity against a range of other kinases that are highly relevant to AML pathogenesis. These include Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB), as well as kinases involved in the STAT, AKT, and ERK signaling pathways.^{[5][6]} This multi-targeted profile may contribute to its broad efficacy across different AML subtypes.^{[5][6]}

Axl-IN-7 is described as a potent Axl inhibitor.[7] However, detailed public data on its broader kinase inhibition profile and its specific mechanism of action in AML cell lines are not readily available.

Axl Signaling Pathway in AML

The Axl signaling pathway plays a pivotal role in AML cell survival and resistance. The binding of its ligand, Gas6, to the Axl receptor triggers a downstream signaling cascade that includes the PI3K/AKT and MAPK/ERK pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[8]



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Caption: Axl Signaling Pathway in AML.

Preclinical Efficacy in AML Cell Lines

TP-0903

TP-0903 has demonstrated potent anti-leukemic activity across a wide range of AML cell lines, including those with various prognostically relevant mutations.

Cell Line	Relevant Mutations	IC50 (nM)	Reference
MOLM13	FLT3-ITD	15	[5]
MV4-11	FLT3-ITD	15	[4]
OCI-AML3	NRAS-Q61L	37	[5]
MV4-11 (R248W)	TP53 mutation	12-32	[9][10]
Kasumi-1	TP53 mutation	12-32	[9][10]
HL-60	TP53 null	12-32	[9][10]

TP-0903 effectively induces G2/M cell cycle arrest and apoptosis in AML cells.[4][5] In FLT3-mutated cell lines like MV4-11 and MOLM13, treatment with 20 nM TP-0903 resulted in significant apoptosis at 24 and 48 hours.[5] Furthermore, in TP53-mutant AML cell lines, 50 nM TP-0903 was shown to induce apoptosis.[9][10]

Axl-IN-7

As of the latest review of published literature, specific data on the efficacy of **Axl-IN-7** in AML cell lines, including IC50 values and apoptosis induction, are not available.

Cell Line	Relevant Mutations	IC50 (nM)	Reference
Various AML	-	Not Available	-

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors in AML cell lines, based on methodologies reported in studies of TP-0903.

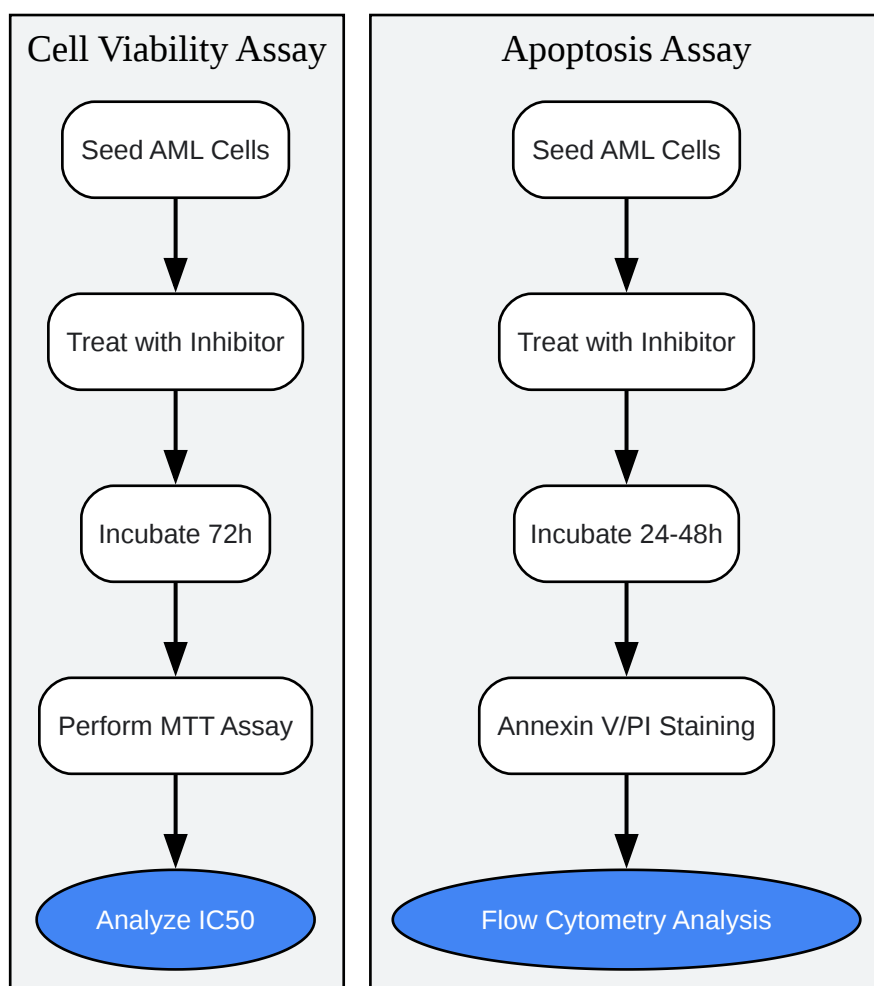
Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate AML cells in 96-well plates at a density of 1×10^5 cells/well in 100 μ L of culture medium.

- **Compound Treatment:** Add varying concentrations of the inhibitor (e.g., TP-0903) to the wells.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Solubilization:** Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

- **Cell Treatment:** Treat AML cells with the inhibitor at the desired concentrations for 24 to 48 hours.
- **Cell Harvesting:** Harvest the cells by centrifugation.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.



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